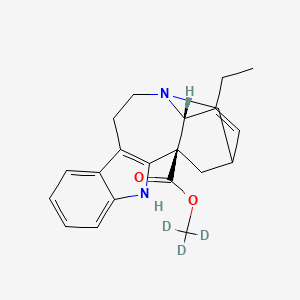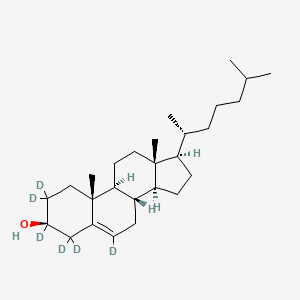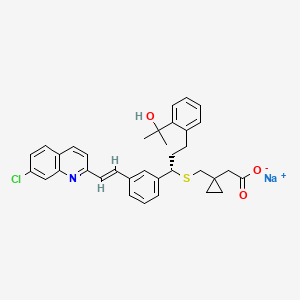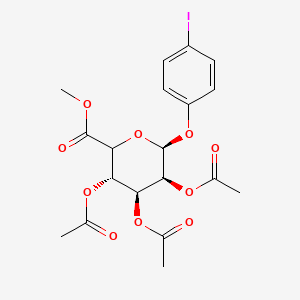
Catharanthine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Catharanthine-d3 is a deuterated derivative of catharanthine, a monoterpenoid indole alkaloid found in the plant Catharanthus roseus. This compound is primarily known for its role as a precursor in the synthesis of the anticancer drugs vinblastine and vincristine. The deuterium atoms in this compound make it particularly useful in scientific research, especially in studies involving metabolic pathways and drug interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Catharanthine-d3 can be synthesized through various synthetic routes. One common method involves the incorporation of deuterium atoms into the catharanthine molecule. This can be achieved by using deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of deuterium atoms.
Industrial Production Methods
The industrial production of this compound often involves the use of biotechnological approaches. For instance, engineered yeast strains such as Pichia pastoris have been utilized to produce catharanthine and its derivatives. These yeast strains are genetically modified to express the enzymes required for the biosynthesis of catharanthine from simple carbon sources like methanol .
Chemical Reactions Analysis
Types of Reactions
Catharanthine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into other derivatives, such as vindoline.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as vindoline and other related alkaloids.
Scientific Research Applications
Catharanthine-d3 has a wide range of scientific research applications:
Chemistry: It is used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: this compound is used to study the biosynthesis of alkaloids in plants.
Medicine: It serves as a precursor in the synthesis of anticancer drugs like vinblastine and vincristine.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
Catharanthine-d3 exerts its effects by interfering with the mitotic spindle formation during cell division. This mechanism is similar to that of vinblastine and vincristine, which bind to tubulin and inhibit the polymerization of microtubules. This disruption of the mitotic spindle leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Catharanthine-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in research involving isotopic labeling. Similar compounds include:
Catharanthine: The non-deuterated form of catharanthine.
Vindoline: Another alkaloid found in Catharanthus roseus, which is also a precursor to vinblastine and vincristine.
Vinblastine: An anticancer drug synthesized from catharanthine and vindoline.
Vincristine: Another anticancer drug derived from catharanthine and vindoline
This compound’s uniqueness lies in its isotopic labeling, which allows for more precise studies in various scientific fields.
Properties
IUPAC Name |
trideuteriomethyl (1R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3/t13?,19-,21+/m1/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKFQVZJOWHHDV-BRFAOSGMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)[C@]12CC3CN([C@@H]1C(=C3)CC)CCC4=C2NC5=CC=CC=C45 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675559 |
Source


|
| Record name | (~2~H_3_)Methyl (5beta,18beta)-3,4-didehydroibogamine-18-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133146-02-8 |
Source


|
| Record name | (~2~H_3_)Methyl (5beta,18beta)-3,4-didehydroibogamine-18-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1140994.png)
![Sodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B1140996.png)






![1-[(1S,2R,4R,5S)-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione](/img/structure/B1141008.png)



